Dimethyl sulfate

Overview

Description

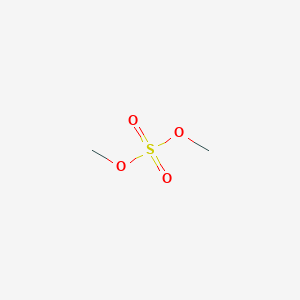

Dimethyl sulfate (DMS, CAS 77-78-1) is a highly reactive organosulfur compound with the molecular formula C₂H₆O₄S and a molecular weight of 126.13 g/mol . It is a colorless to slightly yellow liquid with a strong odor, boiling at 188°C (with decomposition) . As a potent methylating agent, DMS is widely used in pharmaceuticals, agrochemicals, and polymer industries to introduce methyl groups into organic molecules (e.g., synthesizing caffeine, dyes, and pesticides) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl sulfate can be synthesized through several methods:

- This method involves the reaction of methanol with sulfuric acid to produce this compound and water:

Esterification of Methanol with Sulfuric Acid: 2CH3OH+H2SO4→(CH3)2SO4+2H2O

This industrial method involves the continuous reaction of dimethyl ether with sulfur trioxide to produce this compound:Reaction of Dimethyl Ether with Sulfur Trioxide: (CH3)2O+SO3→(CH3)2SO4

Industrial Production Methods: The industrial production of this compound typically employs the reaction of dimethyl ether with sulfur trioxide. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Methylation Reactions

DMS primarily acts as a methylating agent, transferring methyl groups to oxygen, nitrogen, and sulfur nucleophiles via S2 mechanisms.

1.1 Oxygen Nucleophiles

-

Phenols : DMS methylates phenols under basic conditions to form methyl aryl ethers. For example:

This reaction is efficient at 65°C in methanol, with near-quantitative yields achieved within 3 hours .

-

Alcohols : Tertiary alcohols, such as tert-butanol, undergo methylation to form ethers:

1.2 Nitrogen Nucleophiles

Amines react with DMS to yield methylated derivatives. For instance, aniline derivatives form N-methyl anilines, with the first methyl transfer occurring faster than the second .

1.3 Sulfur Nucleophiles

Thiols (R–SH) are readily methylated to thioethers (R–S–CH), though this reaction is less common in industrial settings due to competing hydrolysis .

Reaction with Carboxylic Acids

In esterification reactions, DMS participates in complex equilibria. A study using H NMR tracked the formation of monomethyl sulfate (MMS, CHOSOH) and DMS during the esterification of dicarboxylic acids with methanol and sulfuric acid :

-

Kinetics : At 65°C, sulfuric acid converts to MMS within 45 minutes (rate constant ), followed by slow DMS formation () .

-

Equilibrium : Under anhydrous conditions, MMS dominates (>99% conversion), while DMS remains below detectable levels (<4 ppm) due to rapid methanolysis .

Sulfation Reactions and Intermediates

Recent work demonstrates DMS’s utility in O-sulfation. When activated by tetrabutylammonium bisulfate (BuNHSO), DMS generates intermediates like methyl monosulfates (1-B ) and methyl sulfate (D/D' ), which convert to the final sulfate product (Fig. 4B) . Key findings include:

-

Intermediate Stability : D/D' intermediates form within minutes but degrade as the reaction progresses.

-

Role of Methanol : Methanol release during sulfation suggests a stepwise mechanism involving nucleophilic displacement .

Hydrolysis and Methanolysis

DMS undergoes solvolysis in protic solvents:

-

Methanolysis : At 35°C, DMS reacts with methanol to form dimethyl ether (DME) and MMS () .

-

Hydrolysis : Water accelerates DMS degradation (), yielding MMS and sulfuric acid .

| Condition | Rate Constant (L/mol·s) | Half-Life (65°C) |

|---|---|---|

| Methanolysis (k) | ~3 hours | |

| Hydrolysis (k) | <1 hour |

Spiking experiments showed that DMS (1,000 ppm) in reaction mixtures degrades to <0.5 ppm within 3 hours due to methanolysis and substrate consumption .

Interaction with Nucleic Acids

DMS methylates RNA and DNA bases, enabling structural analysis:

-

RNA Secondary Structure : DMS methylates unpaired adenine (N1) and cytosine (N3) in RNA. Mutations introduced during reverse transcription (DMS-MaPseq) reveal single-stranded regions .

-

DNA Cleavage : DMS alkylates guanine’s N7 position, leading to DNA strand breaks under alkaline conditions. It also methylates adenine in melted DNA regions, which are subsequently cleaved by nuclease S1 .

Scientific Research Applications

Chemical Synthesis

DMS is extensively used in the chemical industry for synthesizing a wide range of compounds:

- Methylating Agent : DMS introduces methyl groups to various substrates, including oxygen, nitrogen, and sulfur compounds. This property is crucial in the production of:

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of APIs, antioxidants |

| Agriculture | Production of pesticides, fertilizers |

| Chemical Manufacturing | Synthesis of polymers, dyes |

| Household Products | Fabric softeners, cleaning agents |

Biochemical Research

In biochemical research, this compound is employed for its ability to modify nucleic acids:

- RNA Structure Probing : DMS is utilized in techniques like SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) to study RNA secondary structures by selectively methylating unpaired nucleotides . This application is particularly relevant in understanding viral RNA structures, such as those of SARS-CoV-2.

- DNA Cleavage : As a potent alkylating agent, DMS can cleave DNA at specific sites, thereby aiding in studies related to mutagenesis and carcinogenicity .

Industrial Applications

This compound's industrial applications are broad and impactful:

- Cosmetics and Personal Care : Used as a methylating agent in formulating cosmetic products .

- Water Treatment : Functions as a reagent for producing water treatment chemicals .

- Paints and Coatings : Acts as a reagent for synthesizing resins and polymers used in coatings .

Toxicological Studies

The toxicological profile of this compound has been extensively studied due to its high toxicity:

- Mutagenicity : Research indicates that DMS induces mutations in various organisms, including bacteria and mammalian cells. It primarily forms N7-methylguanine and N3-methyladenine adducts in DNA, which are implicated in mutagenic processes .

- Carcinogenic Potential : While DMS is classified as a weak carcinogen, its ability to cause chromosomal aberrations and DNA damage raises concerns regarding occupational exposure .

Case Study 1: Methylation in Pharmaceutical Development

A study demonstrated the use of DMS for methylating phenolic compounds to enhance their biological activity. The resulting methylated derivatives showed improved efficacy as anti-inflammatory agents.

Case Study 2: RNA Structural Analysis

In RNA research, DMS was employed to map secondary structures of viral RNAs. The findings revealed critical insights into the mechanisms of viral replication and potential therapeutic targets.

Mechanism of Action

Dimethyl sulfate is often compared with other methylating agents such as:

Diethyl sulfate: Similar in structure and function but with ethyl groups instead of methyl groups.

Methyl triflate: A more reactive and less toxic alternative for methylation reactions.

Dimethyl carbonate: A less toxic and environmentally friendly methylating agent.

Uniqueness: this compound is unique due to its high reactivity and efficiency as a methylating agent. its high toxicity limits its use compared to other methylating agents .

Comparison with Similar Compounds

Key Hazards :

- High toxicity: DMS is a known genotoxicant, causing DNA alkylation and chromosomal mutations .

- Carcinogenicity: Classified as Group 2A ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC) .

- Safety Handling : Requires strict protocols due to risks of inhalation, skin contact, and environmental contamination .

Dimethyl sulfate belongs to a class of alkylating agents and sulfation reagents. Below is a detailed comparison with structurally or functionally similar compounds:

Diethyl Sulfate (DES, CAS 64-67-5)

- Chemical Formula : C₄H₁₀O₄S.

- Molecular Weight : 154.19 g/mol.

- Applications : Ethylation agent in organic synthesis.

- Toxicity : Similar to DMS; hazardous via similar mechanisms (alkylation).

- Key Difference : Ethylates instead of methylates; slightly less volatile (boiling point ~209°C) .

Diisopropyl Sulfate

- Chemical Formula : C₆H₁₄O₄S.

- Molecular Weight : 182.24 g/mol.

- Applications : Emerging as a practical sulfation reagent due to milder reaction conditions .

- Toxicity: Limited data, but expected to be less acutely toxic than DMS due to larger alkyl groups reducing volatility.

Dimethyl Sulfoxide (DMSO, CAS 67-68-5)

- Chemical Formula : C₂H₆OS.

- Molecular Weight : 78.13 g/mol.

- Applications : Polar aprotic solvent, cryoprotectant, and anti-inflammatory agent.

- Key Difference: Non-alkylating; low toxicity compared to DMS. Boiling point: 189°C .

Dimethyl Carbonate (DMC, CAS 616-38-6)

- Chemical Formula : C₃H₆O₃.

- Molecular Weight : 90.08 g/mol.

- Applications : Green chemistry alternative for methylation; used in lithium-ion batteries and polycarbonate production.

- Advantages: Low toxicity, biodegradable, non-carcinogenic .

Methyl Triflate (CF₃SO₃CH₃, CAS 333-27-7)

- Chemical Formula : C₂H₃F₃O₃S.

- Molecular Weight : 164.10 g/mol.

- Applications : High-reactivity methylating agent in organic synthesis.

- Toxicity : Less toxic than DMS but still hazardous; requires careful handling .

Comparative Data Table

Research Findings and Industrial Trends

- Toxicity and Regulation: DMS and DES are restricted under the EU’s SVHC list due to carcinogenicity .

- Alternative Adoption : Dimethyl carbonate and methyl triflate are increasingly replacing DMS in pharmaceuticals to reduce workplace hazards .

- Reactivity : Methyl triflate outperforms DMS in reactions requiring high yields but requires anhydrous conditions .

- Environmental Impact : DMC is favored in green chemistry for its biodegradability and low ecological footprint .

Biological Activity

Dimethyl sulfate (DMS) is a highly toxic compound that serves as an alkylating agent in various industrial and pharmaceutical applications. Its biological activity is characterized by a range of toxicological effects, including genotoxicity, acute toxicity, and potential carcinogenicity. This article reviews the biological activity of DMS, supported by relevant data tables, case studies, and research findings.

DMS is a colorless liquid with a distinct odor, primarily used in the synthesis of pharmaceuticals and as a methylating agent in organic chemistry. Its structure allows it to readily react with nucleophiles, particularly DNA, through a bimolecular substitution (SN2) reaction. This reaction predominantly occurs at the N7 position of guanine and the N3 position of adenine, leading to the formation of DNA adducts such as N7-methylguanine and N3-methyladenine .

Table 1: Key DNA Adducts Formed by DMS

| Adduct | Formation Site | Biological Impact |

|---|---|---|

| N7-methylguanine | Guanine | Mutagenic potential |

| N3-methyladenine | Adenine | Mutagenic potential |

| O6-methylguanine | Guanine | Rarely formed; less mutagenic |

Genotoxicity

DMS has been extensively studied for its genotoxic effects. In vitro tests consistently show that DMS induces chromosomal aberrations, sister chromatid exchanges, and DNA strand breaks in various cell types . Animal studies have demonstrated that DMS exposure can lead to increased mutation rates and reproductive toxicity. For instance, studies on female mice treated with DMS showed significant increases in embryo resorptions when administered shortly before or after mating .

Acute Toxicity

Acute exposure to DMS can result in severe health effects. A clinical report documented 62 cases of acute intoxication due to inhalation of DMS, highlighting symptoms such as respiratory distress, chemical burns, and laryngeal edema . The severity of symptoms often correlates with the concentration and duration of exposure. In one notable case study from a pharmaceutical facility, workers exposed to DMS experienced delayed onset of respiratory symptoms despite initial stability .

Case Studies

- Chemical Burns at a Pharmaceutical Factory : Three patients developed chemical burns after exposure to DMS during a manufacturing process. Initial symptoms included eye pain and sore throat, but two required emergency interventions due to laryngeal edema . Follow-up revealed that while initial treatments were effective, long-term monitoring was necessary due to potential scarring.

- Acute Intoxication Cases : A review of 62 cases revealed that symptoms varied significantly based on exposure levels. Patients exhibited respiratory irritation and required varying degrees of medical intervention, underscoring the need for immediate treatment following exposure .

Long-term Health Effects

Research indicates that chronic exposure to DMS may lead to serious health risks, including carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies DMS as possibly carcinogenic to humans based on sufficient evidence of its mutagenic properties in animal studies . Furthermore, occupational exposure assessments suggest that even low-level exposures could pose significant long-term health risks.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dimethyl sulfate in laboratory settings, and how can they be systematically implemented?

- Methodological Answer : Implement a tiered safety approach combining engineering controls (e.g., enclosed systems for transfers ), personal protective equipment (PPE) compliant with JIS T 8147 and T 8116 standards (chemical goggles, gloves, respirators) , and rigorous training on spill containment (dry sand absorption, sealed disposal containers) . Conduct routine air monitoring to ensure exposure levels remain below 0.1 ppm (TLV) .

Q. How do the crystallographic properties of this compound vary with temperature, and what experimental techniques are used to characterize these changes?

- Methodological Answer : Use neutron diffraction (e.g., HRPD ISIS facility) and X-ray crystallography (Bruker SMART instruments) to study phase transitions. At 5K, this compound adopts a monoclinic phase (P2/a, V = 495.08 ų), transitioning to orthorhombic (Fdd2, V = 1113.13 ų) at 220K . Temperature-controlled data collection (ω-scan methods) and Rietveld refinement (TOPAS software) are critical for resolving structural discrepancies .

Q. What are the primary toxicological risks of this compound exposure, and how can researchers design experiments to mitigate these risks?

- Methodological Answer : Prioritize substitution with less toxic methylating agents (e.g., dimethyl carbonate) where feasible . For unavoidable use, employ local exhaust ventilation and real-time gas detection systems. Validate exposure controls via urinary biomonitoring for methylated DNA adducts, a biomarker of alkylation damage .

Advanced Research Questions

Q. How can researchers optimize synthetic routes involving this compound to minimize hazardous byproducts?

- Methodological Answer : Explore solvent-free or aqueous-phase methylation reactions to reduce volatility. For example, in glycerol methylation, optimize stoichiometry (1:1 molar ratio of this compound to glycerol) and reaction temperature (60–80°C) to achieve >90% yield while quenching excess reagent with sodium bicarbonate . Characterize byproducts via GC-MS and compare with toxicity databases .

Q. What statistical methods are suitable for resolving contradictions in this compound’s carcinogenicity data across in vitro and in vivo studies?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies, such as differential tumor induction rates in rats (subcutaneous sarcomas ) vs. negative in vitro mutagenicity assays. Use Bayesian modeling to account for dose-response variability and species-specific metabolic activation .

Q. How can computational chemistry models improve the understanding of this compound’s alkylation mechanisms?

- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways, such as SN2 methylation of guanine residues. Validate models using kinetic isotope effects (KIE) and compare with experimental data from LC-MS/MS analysis of methylated DNA .

Q. What advanced sensor technologies can detect trace this compound in environmental samples, and how can their sensitivity be validated?

- Methodological Answer : Deploy GC-SAW (gas chromatography-surface acoustic wave) sensors with PCA (principal component analysis) to differentiate this compound from interferents (e.g., xylene, nitrobenzene). Calibrate using spiked samples (0.1–10 ppm) and validate via comparison with EPA Method 8270 (GC-MS) .

Q. Methodological Notes

- Data Interpretation : Address inconsistencies in phase transition studies (e.g., neutron vs. X-ray diffraction ) by cross-referencing with thermal analysis (DSC/TGA).

- Ethical Compliance : Adhere to OSHA 29 CFR 1910.120 for spill response training and IARC Group 2A carcinogen handling guidelines .

- Documentation : Follow Beilstein Journal guidelines for reporting experimental details (e.g., crystallographic data in CIF format) and archive raw data in repositories like Zenodo for reproducibility .

Properties

IUPAC Name |

dimethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGXNSJCAHWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S, Array | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024055 | |

| Record name | Dimethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor. | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes) | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c. | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3% | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33 | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4 | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Pathogenesis ... may be explained by substance's alkylating properties and fact that it hydrolyzes to form sulfuric acid and methyl alcohol which enter bloodstream. ... /in/ animal experimentation ... methyl alcohol was found in blood and viscera., Methylazoxymethanol (MAM) and dimethyl sulfate (DMS) are mutagens whose genetic effects can be ascribed to the methylation of DNA. While both methylate the N7 position of guanine heavily, only MAM strongly methylates the O(6) position of guanine. ... The relative effectiveness and specificity of MAM and DMS in bacterial assays /were evaluated/ for the induction of point mutations and the formation of chromosomal duplications by genetic recombination. Salmonella typhimurium strain TS1121 was used to measure the formation of genetic duplications on the basis of the aroC321 allele and mutations by reversion of the hisG46 allele. Specific base pair substitutions and frameshift mutations were measured in a reversion assay based on lacZ alleles of Escherichia coli. The results show MAM to be the more potent mutagen and DMS the stronger recombinagen in the Salmonella assay. In the lacZ assay DMS induced several classes of base pair substitutions (GC to AT transitions, GC to TA transversions and AT to TA transversions), as well as lower frequencies of +1, -1 and -2 frameshift mutations. The activity of MAM as a base pair substitution mutagen was more specific than that of DMS, inducing only GC to AT transitions. It also induced +G, -G, -A and -CG frameshift mutations, though more weakly than it induced GC to AT transitions. Long known as a base pair substitution mutagen, the induction of frameshifts by MAM was unexpected. .... | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

77-78-1 | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl sulfate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethyl-sulfate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5CW40Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WS7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.